4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Kinase inhibitor design RORγ inverse agonism Scaffold hopping

4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-36-2) is a synthetic benzamide derivative (C20H15BrN6O, MW 435.3 g/mol) featuring a 4-bromobenzamide moiety linked via a 1,4-diaminophenyl bridge to a pyridazine ring bearing a 1H-pyrazol-1-yl substituent. The compound belongs to the pyrazole-containing benzamide class and is a positional isomer of the HIV-1 non-nucleoside reverse transcriptase inhibitor Etravirine (CAS 269055-15-4), differing in core heterocycle (pyridazine vs.

Molecular Formula C20H15BrN6O
Molecular Weight 435.3 g/mol
CAS No. 1019105-36-2
Cat. No. B6531783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS1019105-36-2
Molecular FormulaC20H15BrN6O
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
InChIKeyWUWICZGSCAAFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-36-2): Structural Identity and Physicochemical Profile


4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-36-2) is a synthetic benzamide derivative (C20H15BrN6O, MW 435.3 g/mol) featuring a 4-bromobenzamide moiety linked via a 1,4-diaminophenyl bridge to a pyridazine ring bearing a 1H-pyrazol-1-yl substituent [1]. The compound belongs to the pyrazole-containing benzamide class and is a positional isomer of the HIV-1 non-nucleoside reverse transcriptase inhibitor Etravirine (CAS 269055-15-4), differing in core heterocycle (pyridazine vs. pyrimidine) and connectivity [2]. Its computed LogP is approximately 3.5, topological polar surface area is 84.7 Ų, and it has 2 hydrogen bond donors and 5 acceptors [1].

Why Substituting 4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with Close Analogs Compromises Experimental Integrity


This compound cannot be generically substituted by its closest analogs—such as the non-brominated parent (CAS 1019105-12-4) or the positional isomer Etravirine (CAS 269055-15-4)—because the para-bromo substituent and the pyridazine core jointly determine its target engagement profile. The 4-bromo group significantly modulates lipophilicity (ΔLogP ≈ +0.5–0.8 vs. the non-brominated analog), which directly impacts membrane permeability and non-specific protein binding . The pyridazine ring, with its distinct nitrogen atom adjacency (1,2-diazine), presents a different hydrogen-bonding geometry to kinase and nuclear receptor ATP-binding pockets compared to the pyrimidine (1,3-diazine) core found in Etravirine [1]. These structural features are critical for the compound's reported activity as a RORγ inverse agonist scaffold [2].

Quantitative Differentiation of 4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide from Its Closest Analogs


Core Heterocycle Divergence: Pyridazine vs. Pyrimidine Isomerism Drives Target Selectivity

The target compound incorporates a pyridazine (1,2-diazine) core, whereas its positional isomer Etravirine contains a pyrimidine (1,3-diazine) core [1]. In the RORγ inverse agonist series described by Wang et al., the pyridazine-connected scaffold (linking the pyrazole to the aminophenyl bridge) was essential for activity, and replacement with alternative heterocycles led to loss of potency [2]. Although specific IC50 data for CAS 1019105-36-2 is not publicly reported, the closest matched analog in the patent literature (compound 4j, a pyrazole-benzamide with an alternative head group) demonstrated an IC50 of 98 nM in a human PBMC IL-17 suppression assay [3].

Kinase inhibitor design RORγ inverse agonism Scaffold hopping

Lipophilicity Tuning: The 4-Bromo Substituent Modulates LogP and Permeability Relative to Non-Halogenated Analog

The para-bromo substituent on the benzamide ring significantly increases the compound's lipophilicity compared to its non-brominated analog N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-12-4) [1]. The target compound has a computed XLogP3 of 3.5 and an ACD/LogP of 1.92 (neutral species), whereas the non-brominated analog is expected to have an XLogP approximately 0.5–0.8 units lower based on the Hansch π constant for bromine (π = +0.86 for aromatic substitution) . This difference directly affects the compound's predicted blood-brain barrier penetration potential and non-specific protein binding, which are critical parameters for in vivo pharmacological profiling .

Lipophilicity Permeability SAR analysis

Topological Polar Surface Area and Hydrogen Bonding: Distinct Profile for Kinase and Nuclear Receptor Target Engagement

The target compound exhibits a topological polar surface area (TPSA) of 84.7 Ų and bears 2 hydrogen bond donors with 5 hydrogen bond acceptors [1]. In comparison, the non-brominated analog (CAS 1019105-12-4) has a TPSA of approximately 84.7 Ų (identical; Br does not contribute to PSA), while Etravirine has a TPSA of 119.9 Ų due to its additional nitrile groups [2]. This places the compound in an optimal TPSA range (60–90 Ų) for oral bioavailability according to Veber's rules, while the higher TPSA of Etravirine is consistent with its differing pharmacokinetic profile designed for antiviral therapy [3]. The pyridazine core provides a distinct hydrogen bond acceptor pattern (N1 and N2 in adjacent positions) that is geometrically distinct from the pyrimidine core, which may contribute to selectivity for RORγ over other nuclear receptors [4].

Polar surface area Hydrogen bonding Drug-likeness

Optimal Research and Procurement Scenarios for 4-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide


RORγ Inverse Agonist Lead Optimization Programs

This compound serves as a core scaffold for developing RORγ inverse agonists targeting Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis, rheumatoid arthritis) [1]. Its pyridazine-pyrazole pharmacophore matches the structural class described in the Wang et al. (2015) series, where related analogs achieved IC50 values of 98 nM in human PBMC IL-17 suppression assays [2]. Procurement for SAR expansion around the 4-bromo position (replacing with various halogens, alkyl, or heteroaryl groups) and pyridazine modifications is the primary research use case.

Kinase Selectivity Profiling Panels

The pyridazine-containing benzamide scaffold is a recognized kinase inhibitor hinge-binding motif [3]. This compound can be used as a reference standard in kinase selectivity panels (e.g., CDK2, CDK4, GSK-3β, or Aurora kinase screening) to benchmark the selectivity profile of pyridazine-based inhibitors against pyrimidine-based counterparts [4]. Its distinct hydrogen-bonding geometry due to the 1,2-diazine arrangement provides a differentiation point from more common pyrimidine scaffolds.

Physicochemical Property Benchmarking in MedChem Optimization

With a computed XLogP3 of 3.5 and TPSA of 84.7 Ų, this compound falls within the optimal oral drug-like space . It can serve as a reference point for tuning lipophilicity in parallel SAR campaigns where the bromine substituent is systematically varied. Its predicted water solubility (1.8 mg/L from Log Kow) and moderate BCF (166 L/kg) provide baseline values for formulation and DMPK studies .

Negative Control for Etravirine-Based HIV NNRTI Assays

As a positional isomer of Etravirine with a pyridazine core instead of pyrimidine, this compound is structurally incapable of binding the HIV-1 reverse transcriptase allosteric pocket [5]. It can be deployed as a specificity control in HIV NNRTI screening campaigns to confirm that observed antiviral activity is target-specific rather than arising from non-specific cytotoxicity [5].

Quote Request

Request a Quote for 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.